Fura-FF pentapotassium

Beschreibung

Eigenschaften

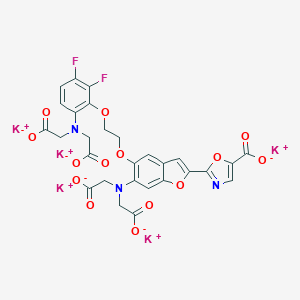

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFKAYBOWPHSOE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18F2K5N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fura-FF Pentapotassium: A Technical Guide to its Mechanism of Action and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Fura-FF pentapotassium is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a difluorinated derivative of Fura-2, its fundamental mechanism lies in its ability to chelate free Ca²⁺ ions.[1] This binding event elicits a conformational change in the molecule, altering its fluorescence excitation properties.

Specifically, upon binding to Ca²⁺, the peak excitation wavelength of Fura-FF undergoes a hypsochromic (blue) shift from approximately 365 nm in the Ca²⁺-free state to around 339 nm in the Ca²⁺-bound state.[1] The fluorescence emission maximum, however, remains relatively constant at about 510 nm.[1] This dual-excitation ratiometric property is a key advantage, as the ratio of fluorescence intensities emitted when the dye is excited at these two wavelengths is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can affect the accuracy of single-wavelength indicators.[2][3][4]

Fura-FF is characterized as a low-affinity Ca²⁺ indicator, with a dissociation constant (Kd) for Ca²⁺ of approximately 6 µM.[1] This is significantly higher than that of its predecessor, Fura-2 (Kd ≈ 0.14 µM), making Fura-FF particularly well-suited for measuring high intracellular calcium concentrations that would saturate high-affinity indicators.[1][5] Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), a common source of interference with other calcium indicators.[1] These characteristics make it an optimal probe for studying cellular compartments with high calcium levels, such as mitochondria and neuronal dendrites, or in cells with limited calcium buffering capacity.[1][6][7]

Quantitative Data

The following table summarizes the key quantitative properties of Fura-FF pentapotassium.

| Property | Value | Notes |

| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |

| Molecular Weight | 853.9 g/mol | [1] |

| Excitation Maximum (Ca²⁺-free) | ~365 nm | [1] |

| Excitation Maximum (Ca²⁺-bound) | ~339 nm | [1] |

| Emission Maximum | ~507-514 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~6.0 µM | [1] |

| Quantum Yield & Molar Extinction Coefficient | Not explicitly stated for Fura-FF, but spectral properties are similar to Fura-2. For Fura-2, the quantum yield is ~0.23 (Ca²⁺-free) and ~0.49 (Ca²⁺-bound). The molar extinction coefficient (ε) for Fura-2 is ~27,000 M⁻¹cm⁻¹ at 363 nm (Ca²⁺-free) and ~35,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound). | [8] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical calcium signaling pathway where Fura-FF is used for measurement and the general experimental workflow for its application.

Experimental Protocols

Preparation of Fura-FF Pentapotassium Stock Solution

-

Reconstitution: Dissolve the Fura-FF pentapotassium salt in a high-quality, sterile, calcium-free buffer (e.g., potassium-based intracellular-like buffer: 120 mM KCl, 10 mM HEPES, pH 7.2) to a stock concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading Protocols

As Fura-FF pentapotassium is cell-impermeant, it must be introduced into cells using invasive techniques.

4.2.1. Microinjection

-

Prepare Injection Solution: Dilute the Fura-FF stock solution in the desired intracellular buffer to a final concentration of 50-200 µM.

-

Backfill Micropipette: Carefully backfill a pulled glass micropipette with the injection solution.

-

Microinjection: Using a micromanipulator and microinjection system, carefully inject the Fura-FF solution into the cytoplasm of the target cells.

-

Equilibration: Allow the injected cells to equilibrate for at least 10-15 minutes before imaging to ensure even distribution of the dye.

4.2.2. Patch-Clamp Pipette Loading

-

Prepare Pipette Solution: Add Fura-FF pentapotassium from the stock solution to the patch pipette's internal solution to a final concentration of 50-200 µM.

-

Establish Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on the target cell.

-

Dye Diffusion: Allow the Fura-FF to diffuse from the pipette into the cell cytoplasm. The time required for adequate loading will depend on the cell type and pipette resistance but is typically in the range of 5-20 minutes.

Fluorescence Imaging and Data Acquisition

-

Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source), a dichroic mirror, and an emission filter centered around 510 nm.

-

Image Acquisition: Acquire pairs of fluorescence images, one at 340 nm excitation and one at 380 nm excitation. The exposure time should be optimized to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀) on a pixel-by-pixel basis.

In Situ Calibration and Calculation of [Ca²⁺]i

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀)

Where:

-

Kd: The dissociation constant of Fura-FF for Ca²⁺ (~6 µM).

-

R: The measured 340/380 fluorescence ratio.

-

Rmin: The 340/380 ratio in the absence of Ca²⁺.

-

Rmax: The 340/380 ratio at saturating Ca²⁺ concentrations.

-

Fmin₃₈₀ / Fmax₃₈₀: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Protocol for In Situ Calibration:

-

Determine Rmin: At the end of the experiment, perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺. The resulting 340/380 ratio is Rmin.

-

Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 10-20 mM Ca²⁺) containing the same ionophore to saturate the intracellular Fura-FF with Ca²⁺. The resulting 340/380 ratio is Rmax.

-

Determine Fmin₃₈₀ and Fmax₃₈₀: Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps, respectively.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Insufficient dye loading.- Photobleaching. | - Increase the concentration of Fura-FF in the loading solution or extend the loading time.- Reduce excitation light intensity or exposure time. Use a neutral density filter if necessary. |

| High Background Fluorescence | - Autofluorescence from cells or medium.- Incomplete removal of extracellular dye. | - Subtract background fluorescence from a region of interest without cells.- Ensure thorough washing after loading. |

| Inaccurate [Ca²⁺]i Values | - Incorrect calibration values (Rmin, Rmax).- Dye compartmentalization (e.g., in organelles). | - Perform in situ calibration for each experiment or cell type.- Visually inspect the fluorescence images to ensure a diffuse cytosolic distribution of the dye. |

| Cell Health Compromised | - Phototoxicity from UV excitation.- Damage from microinjection or patch-clamping. | - Minimize exposure to excitation light.- Optimize the loading procedure to be as gentle as possible. |

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. researchgate.net [researchgate.net]

- 6. Fura-FF (potassium salt) | CAS 192140-58-2 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Fura-FF AM | TargetMol [targetmol.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Fura-FF Pentapotassium Salt: A Technical Guide to Calcium Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium binding affinity of Fura-FF pentapotassium salt, a low-affinity fluorescent indicator crucial for measuring high calcium concentrations in various biological systems.

Fura-FF, a difluorinated derivative of Fura-2, is designed to overcome the saturation limitations of high-affinity indicators, enabling accurate quantification of calcium dynamics in environments such as mitochondria, neuronal dendrites, and spines.[1][2][3] Its negligible sensitivity to magnesium ions further enhances its utility by reducing potential interference in physiological studies.[1][2][4]

Quantitative Data: Calcium Binding Affinity (Kd)

The dissociation constant (Kd) of Fura-FF for calcium is influenced by experimental conditions such as temperature, pH, and ionic strength. The following table summarizes the reported Kd values under various conditions.

| Kd Value (µM) | Experimental Conditions | Reference |

| ~5.5 | 100 mM KCl, 10 mM MOPS, pH 7.2, 22°C | [4] |

| 6 | Not specified | [1][2] |

| 19.2 ± 1 | Two-photon excitation at 810 nm | [5] |

| 18-35 | In calibration buffers | [6] |

| 6-13 | In cells | [6] |

| ~10 | General approximation | [7][8] |

Experimental Protocol: Determination of Fura-FF Dissociation Constant (Kd)

The following protocol outlines a standard fluorescence-based method for determining the Kd of Fura-FF using a fluorometer or a fluorescence microscope. This method relies on establishing a series of calcium buffers with precisely known free calcium concentrations.

Materials:

-

Fura-FF pentapotassium salt

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Calcium stock solution (e.g., 10 mM CaCl2 in the above buffer)

-

EGTA stock solution (e.g., 10 mM K2EGTA in the above buffer)

-

Fluorometer or fluorescence imaging system with appropriate filters for Fura-FF (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

-

Cuvettes or imaging chambers

Procedure:

-

Preparation of Calcium Buffers:

-

Prepare a "calcium-free" buffer containing a known concentration of EGTA (e.g., 10 mM).

-

Prepare a "calcium-saturating" buffer by adding a known excess of CaCl2 to the EGTA-containing buffer (e.g., 10 mM CaEGTA).

-

Create a series of calibration buffers with varying free calcium concentrations by mixing the "calcium-free" and "calcium-saturating" buffers in different ratios. The free calcium concentration can be calculated using software such as MaxChelator.

-

-

Preparation of Fura-FF Solution:

-

Prepare a stock solution of Fura-FF pentapotassium salt in the calcium-free buffer. The final concentration for measurement should typically be in the low micromolar range (e.g., 1-10 µM).

-

-

Fluorescence Measurements:

-

Rmin (Minimum Ratio): Add Fura-FF to the "calcium-free" buffer. Record the fluorescence intensity at the emission wavelength (~510 nm) while alternating excitation between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) gives Rmin.

-

Rmax (Maximum Ratio): Add Fura-FF to the "calcium-saturating" buffer. Record the fluorescence intensity ratio (F340/F380) to determine Rmax.

-

Intermediate Ratios: Measure the fluorescence intensity ratios for each of the intermediate calcium calibration buffers.

-

-

Calculation of Kd:

-

The free calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at calcium saturation.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the calcium-free and calcium-bound forms of the indicator, respectively.

-

-

The Kd can be determined by plotting the fluorescence ratio as a function of the known free calcium concentrations and fitting the data to the above equation.

-

Visualizations

The following diagrams illustrate the experimental workflow for Kd determination and a representative signaling pathway where Fura-FF is applicable.

Caption: Experimental workflow for determining the Kd of Fura-FF.

Caption: Mitochondrial calcium uptake in a typical signaling pathway.

References

- 1. Fura-FF AM | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 8. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Fura-FF Pentapotassium: Structure, Properties, and Applications in Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fura-FF pentapotassium salt, a low-affinity fluorescent indicator for calcium ions (Ca²⁺). This document details its chemical structure, molecular properties, and provides in-depth experimental protocols for its application in cellular and subcellular calcium signaling studies. Particular focus is given to its use in investigating glutamate receptor-mediated calcium influx in neuronal models.

Chemical Structure and Physicochemical Properties

Fura-FF pentapotassium is a salt form of Fura-FF, a derivative of the widely used ratiometric calcium indicator, Fura-2. The "FF" designation signifies its difluorinated structure, which contributes to its lower affinity for Ca²⁺ compared to Fura-2. This characteristic makes it particularly well-suited for measuring high concentrations of intracellular calcium, which might saturate higher-affinity indicators.

The chemical and physical properties of Fura-FF pentapotassium salt are summarized in the table below.

| Property | Value |

| Formal Name | 2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid, pentapotassium salt[1] |

| CAS Number | 192140-58-2[1][2] |

| Molecular Formula | C₂₈H₁₈F₂N₃O₁₄ · 5K[1] |

| Molecular Weight | 853.94 g/mol [2] |

| Excitation Wavelengths | 365 nm (Ca²⁺-free), 339 nm (Ca²⁺-bound)[1][2] |

| Emission Wavelengths | 514 nm (Ca²⁺-free), 507 nm (Ca²⁺-bound)[1][2] |

| Dissociation Constant (Kd) | ~5.5 - 6 µM[3] |

| Solubility | Water soluble[1][2] |

Principles of Ratiometric Calcium Measurement

Fura-FF is a ratiometric indicator, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to Ca²⁺, the excitation maximum of Fura-FF shifts from approximately 365 nm to 339 nm, while the emission wavelength remains relatively constant at around 510 nm. This ratiometric property offers a significant advantage as it is largely independent of dye concentration, path length, and illumination intensity, thereby providing more accurate and quantifiable measurements of intracellular Ca²⁺ concentrations.

Experimental Protocols

The following are detailed methodologies for the use of Fura-FF pentapotassium salt in cell-based calcium imaging experiments.

As Fura-FF pentapotassium salt is membrane-impermeant, it must be introduced into the cytoplasm using invasive techniques.

Protocol 1: Microinjection

-

Preparation of Microinjection Solution: Dissolve Fura-FF pentapotassium salt in a suitable microinjection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) to a final concentration of 1-10 mM.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Microinjection Procedure:

-

Backfill a micropipette with the Fura-FF solution.

-

Using a micromanipulator, bring the micropipette into contact with the target cell.

-

Apply a brief, controlled pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm.

-

-

Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to permit the dye to equilibrate within the cytoplasm before imaging.

Protocol 2: Electroporation

-

Preparation of Electroporation Solution: Dissolve Fura-FF pentapotassium salt in the electroporation buffer recommended for your cell type to a final concentration of 100-500 µM.

-

Cell Preparation:

-

Suspension cells: Harvest and wash the cells, then resuspend them in the electroporation buffer containing Fura-FF at a density of 1-10 x 10⁶ cells/mL.

-

Adherent cells: Grow cells on conductive slides or in specialized electroporation plates.

-

-

Electroporation: Apply an optimized electric pulse using an electroporator.

-

Recovery: Allow cells to recover in appropriate culture medium for 30-60 minutes before imaging.

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary.

-

Determine R_min (Minimum Ratio): Perfuse the cells with a calcium-free buffer containing a calcium chelator (e.g., 10 mM EGTA) and a calcium ionophore (e.g., 5 µM ionomycin) to deplete intracellular calcium. Record the fluorescence ratio at 340/380 nm excitation until a stable minimum is reached.

-

Determine R_max (Maximum Ratio): Perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl₂) containing the same concentration of the calcium ionophore to saturate the dye with calcium. Record the fluorescence ratio until a stable maximum is achieved.

-

Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ]

Where:

-

[Ca²⁺]i is the intracellular calcium concentration.

-

Kd is the dissociation constant of Fura-FF for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

R_min and R_max are the minimum and maximum fluorescence ratios.

-

S_f2 / S_b2 is the ratio of fluorescence intensities at the second excitation wavelength (380 nm) for the calcium-free and calcium-bound forms of the dye, respectively.

-

Application: Investigating Glutamate Receptor-Mediated Calcium Signaling

Fura-FF is an invaluable tool for studying neuronal signaling pathways, particularly those involving significant changes in intracellular calcium. The following section describes its application in monitoring calcium influx through NMDA receptors upon glutamate stimulation.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leads to the opening of a non-selective cation channel that is highly permeable to Ca²⁺. This influx of calcium acts as a critical second messenger, triggering a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.

The following workflow outlines the key steps for measuring calcium influx in cultured neurons using Fura-FF pentapotassium following stimulation with glutamate.

Conclusion

Fura-FF pentapotassium salt is a powerful tool for the quantitative measurement of intracellular calcium, especially in contexts where calcium concentrations are expected to be high. Its ratiometric properties and low affinity for calcium make it an ideal choice for researchers in neuroscience and drug discovery studying phenomena such as excitotoxicity and synaptic plasticity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Fura-FF in elucidating the complex roles of calcium in cellular signaling.

References

An In-depth Technical Guide to the Solubility and Stability of Fura-FF Pentapotassium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fura-FF pentapotassium salt in aqueous solutions. Fura-FF is a ratiometric calcium indicator widely used in cellular biology and drug discovery to measure intracellular calcium concentrations. Understanding its behavior in aqueous environments is critical for accurate and reproducible experimental results. This document outlines key quantitative data, detailed experimental protocols for characterization, and visual representations of workflows and concepts to aid researchers in the effective use of this fluorescent probe.

Core Properties of Fura-FF Pentapotassium Salt

Fura-FF pentapotassium salt is a cell-impermeant, low-affinity fluorescent indicator for calcium ions. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |

| Molecular Weight | 853.94 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Excitation Wavelengths | 365 nm (Ca²⁺-free), 339 nm (Ca²⁺-saturated) | [1] |

| Emission Wavelengths | 514 nm (Ca²⁺-free), 507 nm (Ca²⁺-saturated) | [1] |

| Calcium Dissociation Constant (Kd) | ~5.5 µM (in 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C) | [2] |

Solubility in Aqueous Solutions

The solubility of Fura-FF pentapotassium salt is a crucial factor for the preparation of stock and working solutions. The following table summarizes its known solubility in water.

| Solvent | Solubility | Concentration (mM) | Recommendations | Reference |

| Water | 5 mg/mL | 5.86 mM | Sonication is recommended to aid dissolution. | [1] |

Factors Influencing Solubility:

-

Buffer Composition: While readily soluble in water, the solubility in various physiological buffers (e.g., HEPES, PBS) at similar concentrations is expected. However, high concentrations of divalent cations or extreme pH values may affect solubility.

-

Temperature: Solubility of salts often increases with temperature. However, for practical purposes, dissolution is typically performed at room temperature.

-

Ionic Strength: The ionic strength of the solution can influence the solubility of ionic compounds like Fura-FF pentapotassium.

Stability of Aqueous Solutions

The stability of Fura-FF pentapotassium in aqueous solutions is critical for the reliability of experimental data. Degradation can lead to a decrease in fluorescence intensity and a loss of calcium-binding capacity.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of Fura-FF pentapotassium solutions.

| Form | Storage Temperature | Duration | Light Conditions | Reference |

| Solid Powder | -20°C | Up to 4 years | Protect from light | [3] |

| Aqueous Stock Solutions | 2-6°C | Up to 3 months | Protect from light | [This is an adaptation from fura-2 guidelines] |

| Solutions in Anhydrous DMSO | -80°C | Up to 1 year | Protect from light | [1] |

Crucial Handling Notes:

-

Avoid Freezing Aqueous Solutions: Freezing and thawing aqueous solutions of Fura-FF is not recommended as it can lead to degradation and precipitation.

-

Protect from Light: Fura-FF is a fluorescent dye and is susceptible to photodegradation. Solutions should always be stored in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).

-

Use High-Purity Water: For preparing aqueous solutions, it is essential to use high-purity, nuclease-free water to avoid contamination that could affect stability.

Factors Affecting Stability in Aqueous Solutions

-

pH: The stability of fluorescent dyes can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation. It is recommended to maintain the pH of aqueous solutions within a physiological range (typically 6.5-7.5).

-

Temperature: Elevated temperatures can accelerate the degradation of Fura-FF in solution. For long-term storage, refrigeration is recommended.

-

Photostability: Exposure to ambient or excitation light can cause photobleaching and degradation of the dye. Minimize light exposure during experiments and storage.

-

Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the buffer should be avoided as they can chemically modify the fluorophore.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and assessing the stability of Fura-FF pentapotassium in aqueous solutions.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the saturation solubility of Fura-FF pentapotassium in a specific aqueous buffer.

Materials:

-

Fura-FF pentapotassium salt

-

Aqueous buffer of choice (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare Supersaturated Solutions: Add an excess amount of Fura-FF pentapotassium salt to a series of microcentrifuge tubes containing a fixed volume of the aqueous buffer.

-

Equilibration: Tightly cap the tubes and vortex them for 2 minutes. Place the tubes in a sonicator bath for 30 minutes to aid dissolution. Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Prepare a series of dilutions of the supernatant in the same aqueous buffer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solutions at the isosbestic point of Fura-FF (approximately 360 nm) using a spectrophotometer.

-

Calculation of Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of Fura-FF in the supernatant. The molar extinction coefficient (ε) at the isosbestic point needs to be predetermined.

-

Determine Solubility: The calculated concentration of the saturated supernatant represents the solubility of Fura-FF in that specific buffer.

Protocol for Assessing Aqueous Stability

This protocol describes a method to evaluate the stability of Fura-FF pentapotassium in an aqueous solution over time under different conditions (temperature, pH, and light exposure).

Materials:

-

Fura-FF pentapotassium salt

-

Aqueous buffers with different pH values (e.g., pH 6.0, 7.2, 8.0)

-

Temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C and 37°C)

-

Light-protected and transparent storage containers

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare Test Solutions: Prepare a stock solution of Fura-FF pentapotassium in a standard aqueous buffer (e.g., 1 mg/mL in 10 mM MOPS, 100 mM KCl, pH 7.2). Aliquot this stock solution into different sets of tubes.

-

Establish Storage Conditions:

-

Temperature Study: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

-

pH Study: Adjust the pH of different aliquots to the desired values (e.g., 6.0, 7.2, 8.0) and store them at a constant temperature (e.g., 25°C) in the dark.

-

Photostability Study: Expose one set of aliquots to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark at the same temperature.

-

-

Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

-

Analysis of Degradation:

-

Spectrophotometry: Record the full absorbance spectrum of each sample. A decrease in absorbance at the peak wavelength or a change in the spectral shape can indicate degradation.

-

HPLC Analysis (Recommended): Use a reverse-phase HPLC method to separate the parent Fura-FF from any potential degradation products. Quantify the peak area of the parent compound to determine the percentage of degradation over time.

-

-

Data Presentation: Plot the percentage of remaining Fura-FF as a function of time for each storage condition.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of Fura-FF.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the aqueous stability of Fura-FF.

Logical Relationship of Factors Affecting Stability

Caption: Key factors that influence the stability of Fura-FF in aqueous solutions.

Conclusion

This technical guide provides essential information on the solubility and stability of Fura-FF pentapotassium in aqueous solutions. Adherence to the recommended storage and handling procedures is critical for obtaining reliable and reproducible data in calcium signaling studies. The provided experimental protocols offer a framework for researchers to further characterize the behavior of Fura-FF under their specific experimental conditions. By understanding these core properties, scientists and drug development professionals can ensure the quality and accuracy of their fluorescence-based assays.

References

The Evolution of a Low-Affinity Calcium Probe: A Technical Guide to the Development and Discovery of Fura-FF

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular calcium ([Ca²⁺]ᵢ) is fundamental to understanding a vast array of cellular processes, from neurotransmission to muscle contraction and apoptosis. The development of fluorescent Ca²⁺ indicators revolutionized cell biology, and among the most significant was Fura-2, introduced by Roger Tsien and colleagues in 1985.[1][2][3] Fura-2's ratiometric nature and high affinity for Ca²⁺ provided an unprecedented window into cytosolic calcium signaling. However, the very properties that made Fura-2 so powerful also limited its application in scenarios involving high calcium concentrations. This guide details the historical context, development, and discovery of Fura-FF, a low-affinity analogue of Fura-2, designed to overcome these limitations and enable the study of Ca²⁺ dynamics in previously inaccessible cellular domains.

The Predecessor: The Rise and Limitations of Fura-2

The introduction of Fura-2 was a landmark achievement in cellular physiology. As a ratiometric indicator, it allows for the accurate determination of [Ca²⁺]ᵢ by calculating the ratio of fluorescence emission at a single wavelength (~505-510 nm) when excited at two different wavelengths (~340 nm for Ca²⁺-bound and ~380 nm for Ca²⁺-free forms).[4][5] This ratiometric measurement ingeniously corrects for artifacts such as variations in dye concentration, cell thickness, and photobleaching, which plagued earlier single-wavelength dyes.[1][3]

However, Fura-2's high affinity for calcium, with a dissociation constant (Kd) of approximately 140 nM, means it becomes saturated at Ca²⁺ concentrations above 1 µM.[1][6] This saturation renders it incapable of accurately reporting the magnitude of large, rapid calcium transients. Furthermore, at the high intracellular concentrations required for imaging, Fura-2 can act as a significant calcium buffer, dampening the very physiological signals it is intended to measure.[1] These limitations created a clear need for indicators with lower calcium affinity to investigate cellular compartments and events characterized by high Ca²⁺ levels, such as the endoplasmic reticulum, mitochondria, and excitotoxic events in neurons.[6][7][8]

The Innovation: Development and Discovery of Fura-FF

To address the shortcomings of Fura-2, researchers developed Fura-FF (also known as Fura-2FF). Fura-FF is a difluorinated derivative of Fura-2, a structural modification that significantly lowers its affinity for calcium.[6][7] This chemical alteration results in a much higher dissociation constant (Kd) of approximately 6 µM, shifting its useful detection range to concentrations between 0.5 µM and 35 µM.[6][7]

This lower affinity allows Fura-FF to accurately measure the high calcium concentrations that would saturate Fura-2, making it an ideal tool for studying Ca²⁺ release from intracellular stores and large Ca²⁺ influxes.[7][9] A critical advantage of Fura-FF is its negligible sensitivity to magnesium ions (Mg²⁺), a common source of interference for some other low-affinity Ca²⁺ indicators.[6][9][10] This high selectivity ensures that the measured signal is a true representation of Ca²⁺ dynamics.

The development of Fura-FF provided a crucial tool for researchers, enabling the quantitative analysis of calcium signaling in environments of high calcium flux without significant buffering of the signal itself.

Quantitative Data Summary

The key distinctions between Fura-FF and its parent compound, Fura-2, are best illustrated by their quantitative properties.

| Property | Fura-FF | Fura-2 | Reference(s) |

| Ca²⁺ Dissociation Constant (Kd) | ~6 µM | ~140 nM | [6][7][10] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | ~340 nm | [6] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm | ~380 nm | [6] |

| Emission Wavelength (Bound & Free) | ~507-514 nm | ~505-510 nm | [6][11] |

| Selectivity over Mg²⁺ | High (Kd > 10 mM) | High | [9][10] |

| Useful [Ca²⁺] Range | 0.5 µM - 35 µM | < 1 µM | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Fura-FF, focusing on the cell-permeant acetoxymethyl (AM) ester form, which is the most common method for loading the indicator into live cells.

Reagent Preparation

-

Fura-FF AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-FF AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]

-

Example: Add 100 µL of DMSO to a 50 µg vial of Fura-FF AM (MW ~1024 g/mol ) to yield an approximately 1 mM stock solution.

-

Vortex vigorously to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]

-

-

Loading Buffer: Prepare a physiological buffer appropriate for the cell type being studied (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES). The buffer should be free of phenol red.[4]

-

For some cell lines, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in the dispersion of the AM ester in the aqueous solution.

-

To prevent dye extrusion by organic anion transporters in certain cell types, 1-2.5 mM probenecid can be included in the loading buffer.[5]

-

Cell Loading Protocol

-

Culture cells on glass coverslips or in imaging-appropriate microplates to ~80-90% confluency.[5]

-

Prepare the final loading solution by diluting the Fura-FF AM stock solution into the prepared loading buffer to a final concentration of 1-5 µM. Vortex the solution thoroughly.[5]

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the Fura-FF AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][5] The optimal loading time and concentration should be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature or 37°C in the dark. This step is critical for the hydrolysis of the AM ester by intracellular esterases, which traps the active, Ca²⁺-sensitive form of Fura-FF within the cytoplasm.[4]

Ratiometric Imaging and Data Acquisition

-

Mount the coverslip with loaded cells onto a fluorescence imaging system equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., a monochromator or filter wheel) and a sensitive camera.

-

Collect the fluorescence emission at ~510 nm for each excitation wavelength.[5]

-

The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is then calculated for each time point. This ratio is directly proportional to the intracellular Ca²⁺ concentration.

-

(Optional but recommended for quantitative analysis) Calibrate the fluorescence ratio to determine the absolute [Ca²⁺]ᵢ. This is typically done at the end of an experiment by treating the cells with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of saturating (high Ca²⁺) and Ca²⁺-free (with a chelator like EGTA) solutions to determine the maximum (Rₘₐₓ) and minimum (Rₘᵢₙ) fluorescence ratios. The Grynkiewicz equation can then be used to convert ratio values to [Ca²⁺].[1]

Conclusion

The development of Fura-FF was a targeted and essential step forward in the field of calcium signaling. By modifying the parent Fura-2 molecule to lower its calcium affinity, scientists created a robust tool capable of quantitatively measuring high-concentration Ca²⁺ dynamics without the confounding artifacts of saturation and buffering. Fura-FF remains a vital indicator for researchers investigating phenomena such as calcium release from intracellular stores, excitotoxicity, and the physiology of organelles with high calcium content, ensuring its continued relevance in modern cell biology and drug discovery.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. Fura-FF AM | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Loading Cells with Fura-FF Pentapotassium for Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-FF is a low-affinity, ratiometric fluorescent indicator dye used for the quantitative measurement of high intracellular calcium concentrations ([Ca²⁺]i). Unlike its high-affinity counterpart, Fura-2, Fura-FF's lower binding affinity for Ca²⁺ makes it particularly well-suited for studying cellular compartments with elevated calcium levels, such as the endoplasmic reticulum and mitochondria, or for investigating signaling events that trigger large and rapid calcium transients. The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, necessitating its introduction into cells via physical loading methods. This document provides detailed protocols for three common loading techniques: microinjection, scrape loading, and patch pipette infusion.

Key Features of Fura-FF Pentapotassium Salt:

-

Low Affinity for Ca²⁺: Enables measurement of high calcium concentrations without saturation of the indicator.

-

Ratiometric Measurement: The ratio of fluorescence emission at two different excitation wavelengths allows for accurate and quantitative determination of [Ca²⁺]i, minimizing effects of uneven dye loading, photobleaching, and cell thickness.[1]

-

Cell Impermeant: Requires physical loading, offering precise control over which cells are loaded.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fura-FF pentapotassium salt and recommended starting conditions for the different loading methods. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Spectroscopic and Chemical Properties of Fura-FF

| Property | Value | Reference(s) |

| Ca²⁺-free Excitation/Emission | ~365 nm / ~514 nm | [2][3] |

| Ca²⁺-bound Excitation/Emission | ~339 nm / ~507 nm | [2][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 µM | [4][5] |

| Molecular Weight | 853.94 g/mol | [3] |

| Form | Pentapotassium Salt | [1] |

| Cell Permeability | Impermeant | [1] |

Table 2: Recommended Loading Parameters for Fura-FF Pentapotassium Salt

| Loading Method | Recommended Dye Concentration | Typical Intracellular Concentration | Key Considerations | Reference(s) |

| Microinjection | 3 - 30 mM in injection buffer | 50 - 200 µM | Precise single-cell loading; technically demanding. | [6] |

| Scrape Loading | 100 - 500 µM in loading buffer | Variable, depends on cell density and scraping efficiency | Simple method for loading a population of adherent cells; less precise. | [7] |

| Patch Pipette Infusion | 50 - 200 µM in pipette solution | Equilibrates with pipette concentration | Allows for simultaneous electrophysiological recording and calcium imaging. | [6] |

Experimental Protocols

Protocol 1: Microinjection Loading of Adherent Cells

This method allows for the precise loading of a single adherent cell with Fura-FF pentapotassium salt.

Materials:

-

Fura-FF pentapotassium salt

-

Injection Buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

-

Micropipettes (borosilicate glass capillaries)

-

Micromanipulator and microinjection system

-

Inverted fluorescence microscope

Procedure:

-

Prepare Fura-FF Solution: Dissolve Fura-FF pentapotassium salt in the injection buffer to a final concentration of 3-30 mM. Centrifuge the solution to pellet any undissolved particles.

-

Prepare Micropipettes: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a fine tip (~0.5 µm diameter).

-

Backfill the Micropipette: Carefully backfill the micropipette with the Fura-FF solution using a microloader pipette tip.

-

Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.

-

Microinjection:

-

Mount the dish on the inverted microscope stage.

-

Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of the target cell.

-

Apply a brief, positive pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm. The injected volume should be approximately 1% of the total cell volume.[6]

-

Carefully retract the micropipette.

-

-

Incubation: Allow the cell to recover and the dye to distribute throughout the cytoplasm for 10-15 minutes before imaging.

Protocol 2: Scrape Loading of Adherent Cells

This technique is a simple method for loading a population of adherent cells.

Materials:

-

Fura-FF pentapotassium salt

-

Loading Buffer (e.g., Ca²⁺ and Mg²⁺-free Phosphate-Buffered Saline - PBS)

-

Cell scraper or rubber policeman

-

Washing Buffer (e.g., complete cell culture medium or a physiological salt solution)

Procedure:

-

Prepare Fura-FF Loading Solution: Dissolve Fura-FF pentapotassium salt in the loading buffer to a final concentration of 100-500 µM.

-

Cell Preparation: Grow cells to a confluent monolayer in a culture dish.

-

Loading:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with the loading buffer.

-

Add the Fura-FF loading solution to the dish, ensuring the cell monolayer is completely covered.

-

Gently scrape a section of the cell monolayer with a cell scraper or rubber policeman.[7] The mechanical stress of scraping transiently permeabilizes the cell membrane, allowing the dye to enter.

-

-

Incubation: Incubate the dish at room temperature for 5-10 minutes to allow for dye uptake.

-

Washing: Gently aspirate the loading solution and wash the cells 2-3 times with the washing buffer to remove extracellular dye.

-

Recovery: Allow the cells to recover for at least 30 minutes before imaging.

Protocol 3: Patch Pipette Infusion

This method is ideal for experiments requiring simultaneous electrophysiological recording and calcium imaging.

Materials:

-

Fura-FF pentapotassium salt

-

Intracellular Pipette Solution (see Table 3 for an example)

-

Patch-clamp rig with fluorescence imaging capabilities

Procedure:

-

Prepare Pipette Solution: Dissolve Fura-FF pentapotassium salt in the desired intracellular pipette solution to a final concentration of 50-200 µM.[6] Filter the solution through a 0.2 µm syringe filter.

-

Prepare Patch Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.

-

Filling the Pipette: Fill the patch pipette with the Fura-FF containing intracellular solution.

-

Establish Whole-Cell Configuration:

-

Approach a target cell and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

-

-

Dye Infusion: Allow the Fura-FF to diffuse from the patch pipette into the cell. This process typically takes 5-15 minutes, depending on the cell size and pipette resistance.

-

Imaging: Once the dye has adequately filled the cell, calcium imaging can be performed concurrently with electrophysiological recordings.

Table 3: Example Intracellular Pipette Solution [8][9]

| Component | Concentration (mM) |

| K-Gluconate | 115 |

| KCl | 10 |

| HEPES | 10 |

| EGTA | 0.1 - 1 |

| MgCl₂ | 2 |

| Na₂-ATP | 2 |

| Na-GTP | 0.3 |

| Fura-FF Pentapotassium | 0.05 - 0.2 |

| pH | 7.2 (adjusted with KOH) |

| Osmolality | 290-300 mOsm |

Signaling Pathway and Experimental Workflow Diagrams

Caption: GPCR signaling pathway leading to intracellular calcium release.

Caption: Experimental workflow for Fura-FF loading and calcium imaging.

References

- 1. biotium.com [biotium.com]

- 2. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 3. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Application Notes and Protocols for In Vitro Use of Fura-FF Pentapotassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-FF is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentration ([Ca²⁺]i). As a low-affinity calcium indicator, it is particularly well-suited for measuring high calcium concentrations, such as those found in intracellular stores like the endoplasmic reticulum or mitochondria, or during large influxes of calcium into the cytoplasm. The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, requiring direct introduction into the cytoplasm for in vitro studies. This document provides a detailed, step-by-step protocol for the preparation, intracellular loading, and in vitro application of Fura-FF pentapotassium salt for the measurement of intracellular calcium.

Data Presentation

Quantitative Properties of Fura-FF Pentapotassium Salt

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |

| Molecular Weight | 853.9 g/mol | [1] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |

| Emission Wavelength (Ca²⁺-free) | ~514 nm | [1] |

| Emission Wavelength (Ca²⁺-bound) | ~507 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | |

| Solubility | Water | [1] |

Recommended Working Concentrations

| Application | Concentration Range |

| Stock Solution | 1-10 mM in nuclease-free water |

| Microinjection Loading Solution | 50-200 µM in injection buffer |

| Scrape Loading Solution | 100-500 µM in physiological buffer |

Experimental Protocols

Preparation of Fura-FF Pentapotassium Salt Stock Solution

Materials:

-

Fura-FF pentapotassium salt powder

-

Nuclease-free water

-

Vortex mixer

-

Microcentrifuge tubes

Protocol:

-

Allow the Fura-FF pentapotassium salt powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of Fura-FF powder in nuclease-free water. For example, to prepare 1 mL of a 1 mM solution, dissolve 0.854 mg of Fura-FF (MW = 853.9 g/mol ) in 1 mL of nuclease-free water.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.

Intracellular Loading of Fura-FF Pentapotassium Salt

As a cell-impermeant salt, Fura-FF must be introduced into cells via mechanical means. Below are protocols for two common methods: microinjection and scrape loading.

Materials:

-

Cells cultured on glass coverslips

-

Fura-FF pentapotassium salt stock solution (1 mM)

-

Injection Buffer (e.g., 10 mM HEPES, 140 mM KCl, pH 7.2)

-

Micromanipulator and microinjection system

-

Glass micropipettes

Protocol:

-

Prepare the injection solution by diluting the 1 mM Fura-FF stock solution to a final concentration of 50-200 µM in the injection buffer.

-

Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with the microinjection system.

-

Back-fill a glass micropipette with the Fura-FF injection solution.

-

Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of a target cell.

-

Apply a brief, controlled pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm. The injected volume should be minimal to avoid cell damage.

-

Withdraw the micropipette and allow the cell to recover for 15-30 minutes before proceeding with fluorescence measurements.

This method is suitable for loading a population of adherent cells.[2][3][4][5][6]

Materials:

-

Confluent monolayer of cells on a culture dish

-

Fura-FF pentapotassium salt stock solution (1 mM)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cell scraper or sterile needle

Protocol:

-

Wash the confluent cell monolayer twice with the physiological buffer.

-

Prepare the loading solution by diluting the 1 mM Fura-FF stock solution to a final concentration of 100-500 µM in the physiological buffer.

-

Remove the buffer from the cells and add a small volume of the Fura-FF loading solution, just enough to cover the cell monolayer.

-

Gently scrape the cell monolayer with a cell scraper or a sterile needle to create transient pores in the cell membranes.[2]

-

Immediately after scraping, incubate the cells with the Fura-FF loading solution for 1-3 minutes at room temperature.

-

Gently wash the cells three times with the physiological buffer to remove the excess Fura-FF.

-

Add fresh culture medium and allow the cells to recover for at least 30 minutes before imaging.

Fluorescence Measurement and Calcium Concentration Calculation

Instrumentation:

-

Fluorescence microscope or plate reader capable of dual-wavelength excitation (around 340 nm and 380 nm) and emission detection (around 510 nm).

Protocol:

-

Excite the Fura-FF loaded cells alternately at ~340 nm and ~380 nm.

-

Record the fluorescence emission intensity at ~510 nm for each excitation wavelength.

-

Calculate the ratio of the fluorescence intensities (R) obtained from the two excitation wavelengths: R = F₃₄₀ / F₃₈₀.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation[7][8]:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of Fura-FF for Ca²⁺ (~5.5 µM).

-

R is the experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀).

-

Rmin is the fluorescence ratio in the absence of Ca²⁺ (zero calcium).

-

Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.

-

In Vitro Calibration of Fura-FF

An in vitro calibration is essential to determine the Rmin, Rmax, and Sf2/Sb2 values for your specific experimental setup.[7][9][10][11]

Materials:

-

Fura-FF pentapotassium salt

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

-

Fluorometer or fluorescence microscope

Protocol:

-

Prepare a solution of Fura-FF pentapotassium salt (e.g., 1 µM) in the calcium-free buffer.

-

Measure the fluorescence intensity at 510 nm with excitation at 340 nm (F₃₄₀_min) and 380 nm (F₃₈₀_min).

-

Calculate Rmin = F₃₄₀_min / F₃₈₀_min.

-

Prepare a solution of Fura-FF pentapotassium salt (e.g., 1 µM) in the calcium-saturating buffer.

-

Measure the fluorescence intensity at 510 nm with excitation at 340 nm (F₃₄₀_max) and 380 nm (F₃₈₀_max).

-

Calculate Rmax = F₃₄₀_max / F₃₈₀_max.

-

Calculate Sf2 / Sb2 = F₃₈₀_min / F₃₈₀_max.

-

Use these determined values in the Grynkiewicz equation to calculate the [Ca²⁺]i in your experimental samples.

Mandatory Visualizations

Signaling Pathway: Gq-PLC-IP3 Calcium Release

Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.

Experimental Workflow: In Vitro Fura-FF Pentapotassium Protocol

Caption: Experimental workflow for measuring intracellular calcium with Fura-FF pentapotassium.

References

- 1. caymanchem.com [caymanchem.com]

- 2. confluence.crbs.ucsd.edu [confluence.crbs.ucsd.edu]

- 3. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionoptix.com [ionoptix.com]

- 11. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

Application Notes and Protocols: Fura-FF Pentapotassium in Neuronal Calcium Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fura-FF Pentapotassium

Fura-FF pentapotassium is a low-affinity, ratiometric fluorescent indicator for calcium ions (Ca²⁺). Its properties make it particularly well-suited for studying neuronal calcium signaling, especially in compartments with high calcium concentrations or in cells with low intrinsic calcium buffering capacity. As a pentapotassium salt, Fura-FF is membrane-impermeant and is typically introduced into cells via microinjection or through a patch pipette.

Key advantages of Fura-FF pentapotassium in neuronal studies include:

-

Low Affinity for Calcium: Fura-FF possesses a higher dissociation constant (Kd) for Ca²⁺ compared to indicators like Fura-2. This makes it ideal for measuring high calcium concentrations without becoming saturated, which can occur in specific neuronal microdomains like presynaptic terminals during intense activity.

-

Ratiometric Measurement: Fura-FF is a ratiometric dye, meaning its fluorescence excitation spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically around 340 nm and 380 nm), the intracellular calcium concentration can be determined independently of dye concentration, photobleaching, and cell thickness.[1]

-

High Specificity and Dynamic Range: Fura-FF is characterized by high specificity for Ca²⁺, a wide dynamic range, and low pH sensitivity, making it a robust choice for quantitative calcium imaging.[2]

Data Presentation

The following tables summarize the key quantitative properties of Fura-FF pentapotassium.

Table 1: Spectral and Chemical Properties of Fura-FF Pentapotassium

| Property | Value |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm[3] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm[3] |

| Emission Wavelength | ~507-514 nm[3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM[2] |

| Molecular Weight | 853.94 g/mol |

| Solubility | Water |

Table 2: Recommended Starting Concentrations for Patch Pipette Loading

| Parameter | Recommended Range |

| Fura-FF in Pipette Solution | 100 - 200 µM[4] |

| Loading Time | 15 - 30 minutes |

Experimental Protocols

Protocol 1: Preparation of Fura-FF Pentapotassium Loading Solution for Patch Pipette

Materials:

-

Fura-FF pentapotassium salt

-

Internal pipette solution appropriate for the target neurons (e.g., a potassium gluconate-based solution)

-

High-purity water (Milli-Q or equivalent)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare the internal pipette solution: Prepare your standard internal solution for patch-clamp recording, ensuring it is filtered and stored appropriately.

-

Calculate the required amount of Fura-FF: Based on the desired final concentration (e.g., 100 µM) and the volume of internal solution you will prepare, calculate the mass of Fura-FF pentapotassium salt needed.

-

Dissolve Fura-FF:

-

Aliquot the required volume of internal solution into a microcentrifuge tube.

-

Add the calculated mass of Fura-FF pentapotassium salt to the internal solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Briefly centrifuge the tube to collect the solution at the bottom.

-

-

Store the loading solution: Protect the Fura-FF containing internal solution from light by wrapping the tube in aluminum foil. It is recommended to prepare this solution fresh on the day of the experiment.

Protocol 2: Loading Neurons with Fura-FF Pentapotassium via Patch Pipette

Materials:

-

Prepared neuronal culture or brain slice

-

Patch-clamp rig with fluorescence microscopy capabilities

-

Micropipette puller

-

Patch pipettes (borosilicate glass)

-

Fura-FF loading solution (from Protocol 1)

Procedure:

-

Pull patch pipettes: Fabricate patch pipettes with a resistance appropriate for your target neurons (typically 3-7 MΩ).

-

Back-fill the pipette: Fill the tip of the patch pipette with the Fura-FF loading solution, and then back-fill with the same solution.

-

Establish a whole-cell patch-clamp configuration:

-

Approach a target neuron and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Allow for dye diffusion: Maintain the whole-cell configuration for 15-30 minutes to allow the Fura-FF to diffuse from the pipette into the neuron. The time required for adequate loading will depend on the size of the neuron and the pipette resistance.

-

Monitor loading: If possible, periodically check the fluorescence of the neuron at the isosbestic point of Fura-FF (~360 nm) to monitor the progress of dye loading.

Protocol 3: Ratiometric Calcium Imaging with Fura-FF

Materials:

-

Fura-FF loaded neuron (from Protocol 2)

-

Inverted or upright microscope equipped for fluorescence imaging

-

Light source capable of rapidly switching between ~340 nm and ~380 nm excitation

-

Emission filter centered around 510 nm

-

Sensitive camera (e.g., sCMOS or EMCCD)

-

Image acquisition and analysis software

Procedure:

-

Microscope setup:

-

Place the neuronal preparation on the microscope stage.

-

Focus on the Fura-FF loaded neuron.

-

Set the excitation wavelengths to alternate between approximately 340 nm and 380 nm.

-

Set the emission filter to collect fluorescence around 510 nm.

-

-

Image acquisition:

-

Acquire a series of image pairs, one at 340 nm excitation and one at 380 nm excitation.

-

The acquisition frequency will depend on the kinetics of the calcium signals you wish to resolve.

-

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.[1]

-

-

Data analysis:

-

For each time point, subtract the background fluorescence from both the 340 nm and 380 nm images.

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or region of interest (ROI).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

-

Calibration (optional): To convert the fluorescence ratio to absolute calcium concentrations, a calibration procedure is required using solutions of known calcium concentrations. The Grynkiewicz equation is commonly used for this purpose.[5]

Mandatory Visualization

References

- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Ratiometric Measurement of Intracellular Calcium with Fura-FF: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. Dysregulation of Ca²⁺ signaling is implicated in numerous diseases, making it a key target for drug discovery. Fura-FF is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular Ca²⁺ concentrations. As a low-affinity Ca²⁺ indicator, Fura-FF is particularly well-suited for studying cellular compartments with high Ca²⁺ concentrations or for monitoring large Ca²⁺ transients that would saturate high-affinity indicators like Fura-2. This document provides detailed application notes and experimental protocols for the use of Fura-FF in measuring intracellular Ca²⁺.

Principle of Ratiometric Measurement with Fura-FF

Fura-FF is a dual-excitation ratiometric dye. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 365 nm (Ca²⁺-free) to 339 nm (Ca²⁺-bound), while the emission maximum remains relatively constant at around 510 nm.[1] The ratiometric approach involves measuring the fluorescence emission intensity at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement minimizes issues associated with uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[2]

Advantages of Fura-FF

-

Low Calcium Affinity: With a dissociation constant (Kd) of approximately 5.5-6.0 µM, Fura-FF is ideal for measuring high intracellular Ca²⁺ concentrations (in the micromolar range) without becoming saturated.[3] This makes it suitable for studying organelles like the endoplasmic reticulum and mitochondria, or for monitoring large Ca²⁺ influxes.

-

Negligible Magnesium Sensitivity: Fura-FF shows minimal interference from intracellular magnesium ions, a common issue with some other Ca²⁺ indicators.[1][3]

-

Ratiometric Quantification: The dual-excitation properties of Fura-FF allow for precise and quantitative measurements of Ca²⁺ concentrations, independent of dye concentration and other experimental variables.[2]

Quantitative Data Summary

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | [3] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |

| Emission Wavelength | ~507-514 nm | [1] |

| Recommended Excitation Wavelengths for Ratiometry | 340 nm and 380 nm | |

| Magnesium Sensitivity | Negligible | [1][3] |

Signaling Pathways and Experimental Workflows

Intracellular Calcium Signaling Pathway

Caption: A simplified diagram of a common intracellular calcium signaling pathway.

Experimental Workflow for Fura-FF Measurement

References

Application Notes and Protocols: Fura-FF Pentapotassium for Calcium Imaging

Fura-FF pentapotassium salt is a low-affinity, ratiometric fluorescent indicator used for the quantification of high intracellular calcium concentrations. As a derivative of Fura-2, Fura-FF possesses similar spectral properties but has a significantly higher calcium dissociation constant (Kd), making it ideal for studying cellular compartments with high calcium levels, such as mitochondria and neuronal dendrites.[1] Its low affinity prevents indicator saturation in environments with high calcium concentrations.[1][2] Furthermore, its negligible sensitivity to magnesium reduces interference from this cation.[1]

The pentapotassium salt form of Fura-FF is membrane-impermeant and requires invasive loading techniques such as microinjection, electroporation, or scrape loading to be introduced into cells.[2][3]

Spectral Properties

The key advantage of ratiometric indicators like Fura-FF is the dual-wavelength excitation. Upon binding to calcium, Fura-FF exhibits a shift in its excitation maximum, while the emission maximum remains relatively stable. The ratio of fluorescence emission at the two excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues related to uneven dye loading, photobleaching, and variable cell thickness.[4][5]

| Property | Calcium-Free | Calcium-Saturated | Reference |

| Excitation Maximum | ~365 nm | ~339 nm | [1][6][7] |

| Emission Maximum | ~514 nm | ~507 nm | [1][6][7] |

| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~6 - 10 µM} | [1][8] |

Experimental Protocols

Protocol 1: Cell Loading via Microinjection

This method is ideal for single-cell analysis as it allows for precise control over the amount of dye delivered to individual cells.[2]

Materials:

-

Fura-FF pentapotassium salt

-

Microinjection Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2)

-

High-quality glass micropipettes

-

Micromanipulator and microinjector system

-

Inverted fluorescence microscope with appropriate filter sets for Fura-FF

Procedure:

-

Prepare Fura-FF Solution: Dissolve Fura-FF pentapotassium salt in the microinjection buffer to a final concentration of 1-5 mM.

-

Load Micropipette: Backfill a clean glass micropipette with the Fura-FF solution.

-

Cell Preparation: Culture cells on a glass-bottom dish or coverslip suitable for microscopy.

-

Microinjection: Under microscopic guidance, use the micromanipulator to carefully insert the micropipette into the cytoplasm of the target cell. Inject a small volume of the Fura-FF solution.

-

Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to allow for de-esterification and even distribution of the dye within the cytoplasm.

-

Imaging: Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.

Protocol 2: Cell Loading via Electroporation

Electroporation is suitable for loading a larger population of cells simultaneously.[2]

Materials:

-

Fura-FF pentapotassium salt

-

Electroporation Buffer (e.g., calcium-free PBS)

-

Electroporator and appropriate cuvettes

-

Suspension or adherent cells

Procedure:

-

Prepare Electroporation Solution: Dissolve Fura-FF pentapotassium salt in the electroporation buffer to a final concentration of 100-500 µM.

-

Cell Preparation: Harvest and wash the cells, resuspending them in the electroporation buffer containing Fura-FF.

-

Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an optimized electrical pulse. Optimization is crucial to maximize loading efficiency while maintaining cell viability.

-

Recovery: After electroporation, allow the cells to recover in a suitable culture medium for at least 30-60 minutes.

-

Plating and Imaging: Plate the cells onto a glass-bottom dish and allow them to adhere before commencing imaging.

Protocol 3: General Protocol for Calcium Imaging (using AM Ester form for broader applicability)

While the pentapotassium salt is membrane-impermeant, the acetoxymethyl (AM) ester form of Fura dyes is commonly used for its ability to passively diffuse across the cell membrane. The following is a general protocol for using Fura-2 AM, which can be adapted for Fura-FF AM.[4][9][10]

Materials:

-

Fura-FF, AM ester

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of Fura-FF, AM in anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a 10% (w/v) Pluronic F-127 stock solution in DMSO.

-

-

Prepare Loading Buffer: For a final Fura-FF, AM concentration of 2-5 µM, dilute the stock solution in HBS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[5]

-

Cell Loading:

-

Grow cells on glass coverslips to an appropriate confluency.

-

Remove the culture medium and wash the cells with HBS.

-

Add the Fura-FF, AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9][10] The optimal time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

After loading, wash the cells twice with HBS to remove extracellular dye.

-

Incubate the cells in fresh HBS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Calcium Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Excite the cells alternately at ~340 nm and ~380 nm and record the fluorescence emission at ~510 nm.[4]

-

The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.

-

Visualizations

Caption: Experimental workflow for intracellular calcium imaging using Fura-FF.

Caption: A generic signaling pathway leading to intracellular calcium release.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Fura-FF pentapotassium salt | Calcium Fluorescent Dyes | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]

- 9. brainvta.tech [brainvta.tech]

- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: In Situ Calibration of Fura-FF for Quantitative Calcium Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-FF is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentration ([Ca²⁺]i). As a low-affinity calcium indicator, Fura-FF is particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity dyes like Fura-2. The pentapotassium salt form of Fura-FF is cell-impermeant and therefore requires intracellular loading via methods such as microinjection or scrape loading.